molecular formula C15H26O B101052 Selin-11-en-4alpha-ol CAS No. 16641-47-7

Selin-11-en-4alpha-ol

Cat. No. B101052
CAS RN: 16641-47-7
M. Wt: 222.37 g/mol
InChI Key: DPQYOKVMVCQHMY-KBUPBQIOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selin-11-en-4alpha-ol is a natural compound that is found in the essential oil of the plant, Selinum vaginatum. It has gained attention in recent years due to its potential use in scientific research, particularly in the areas of pharmacology and medicine.

Scientific Research Applications

Floral Essence and Chemical Characterization

Selin-11-en-4alpha-ol has been identified as a significant constituent in essential oils from various plant species, contributing to the distinct floral characteristics and aroma profiles. In Pluchea carolinensis (Jacq.) G. Don, selin-11-en-4alpha-ol was the major component, constituting 43.4% of the flower oil, shaping the fresh floral character of the flower oil, alongside other aldehydes and esters (Pino et al., 2009). Similarly, in Licaria triandra (Sw.) Kostermans, it was among the primary components, alongside α-pinene, β-pinene, and β-caryophyllene, defining the oil's chemical composition (Pino et al., 2005).

Biochemical Variability and Pharmacological Potential

The biochemical variability of selin-11-en-4alpha-ol has been a subject of study, particularly in understanding the chemical variability of volatiles from plant species like Eugenia protenta. This research has led to the categorization of essential oils based on their content, such as those rich in selin-11-en-4alpha-ol, contributing to the understanding of chemical diversity and potential applications in pharmacology and therapeutics (Zoghbi et al., 2011).

properties

CAS RN

16641-47-7

Product Name

Selin-11-en-4alpha-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(1R,4aR,7R,8aR)-1,4a-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol

InChI

InChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h12-13,16H,1,5-10H2,2-4H3/t12-,13-,14-,15-/m1/s1

InChI Key

DPQYOKVMVCQHMY-KBUPBQIOSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2(CCC[C@@]([C@@H]2C1)(C)O)C

SMILES

CC(=C)C1CCC2(CCCC(C2C1)(C)O)C

Canonical SMILES

CC(=C)C1CCC2(CCCC(C2C1)(C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Selin-11-en-4alpha-ol
Reactant of Route 2
Reactant of Route 2
Selin-11-en-4alpha-ol
Reactant of Route 3
Reactant of Route 3
Selin-11-en-4alpha-ol
Reactant of Route 4
Selin-11-en-4alpha-ol
Reactant of Route 5
Selin-11-en-4alpha-ol
Reactant of Route 6
Selin-11-en-4alpha-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.